N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[2-(Phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative featuring:
- An acetamide core with a 2-(phenylsulfanyl)ethyl group attached to the nitrogen atom.
- A cyclohexyl ring substituted at the 1-position with a 1H-1,2,3,4-tetraazole-methyl group.
The compound combines sulfur-containing (phenylsulfanyl) and nitrogen-rich (tetrazole) moieties, which may influence its physicochemical properties and biological activity. While direct pharmacological data for this compound are unavailable, structurally related acetamides exhibit diverse applications, including antimicrobial, anti-inflammatory, and CNS-targeting activities .
Properties
Molecular Formula |
C18H25N5OS |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(2-phenylsulfanylethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H25N5OS/c24-17(19-11-12-25-16-7-3-1-4-8-16)13-18(9-5-2-6-10-18)14-23-15-20-21-22-23/h1,3-4,7-8,15H,2,5-6,9-14H2,(H,19,24) |
InChI Key |
DFURGZNIULENEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCSC2=CC=CC=C2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the phenylsulfanyl intermediate: This step involves the reaction of a phenylsulfanyl halide with an appropriate nucleophile to form the phenylsulfanyl intermediate.
Cyclohexylacetamide formation: The cyclohexylacetamide backbone is synthesized through the reaction of cyclohexylamine with acetic anhydride under controlled conditions.
Tetraazolylmethyl group introduction: The tetraazolylmethyl group is introduced through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, while the tetraazolylmethyl group can form coordination complexes with metal ions. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural comparisons (Table 1):
- This may enhance solubility or receptor binding .
Sulfur-Containing Groups :
- The phenylsulfanyl ethyl group in the target contrasts with sulfonyl () or isothiocyanato () moieties. Sulfanyl (thioether) groups are less polar than sulfonyl, increasing lipophilicity .
- In , the sulfanyl group is directly attached to the triazole, while the target’s sulfanyl is on the acetamide sidechain, altering steric and electronic profiles .
Cyclohexyl Substituents :
Spectroscopic and Analytical Data (Table 2)
Biological Activity
N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a phenylsulfanyl group and a tetraazole moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The presence of the tetraazole ring is particularly significant as it contributes to the compound's bioactivity.
Antimicrobial Properties
Research has shown that compounds containing tetraazole rings exhibit antimicrobial activities. For instance, derivatives of tetrazole have been studied for their effectiveness against various pathogens:
| Compound | Pathogen | Activity |
|---|---|---|
| Tetrazole derivative 1 | Candida albicans | Strong antifungal activity |
| Tetrazole derivative 2 | Escherichia coli | Moderate antibacterial activity |
| Tetrazole derivative 3 | Staphylococcus aureus | Inhibitory effects observed |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural components.
Anti-inflammatory Effects
Tetraazole-based compounds have also been investigated for their anti-inflammatory effects. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.
Analgesic Activity
The analgesic properties of related compounds have been documented in several studies. The mechanism is believed to involve modulation of pain pathways through interaction with central nervous system receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are significant:
- Phenylsulfanyl Group : This moiety may enhance lipophilicity and improve membrane permeability.
- Tetraazole Ring : Modifications on the tetraazole ring can significantly affect the binding affinity to biological targets.
Research indicates that substituents on the phenyl ring can modulate the compound's potency. For example:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Increased bioactivity |
| Electron-withdrawing groups | Decreased bioactivity |
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Study on Tetraazole Derivatives : A series of tetraazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that specific substitutions led to enhanced activity against resistant strains of bacteria.
- Anti-inflammatory Research : A study demonstrated that tetraazole-containing compounds reduced inflammation in animal models by inhibiting specific inflammatory pathways.
- Analgesic Evaluation : Research involving tetraazole derivatives showed promising analgesic effects in pain models, indicating potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
